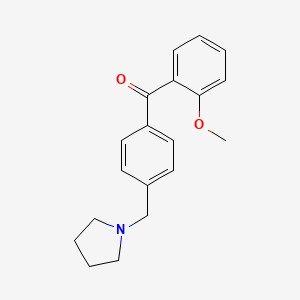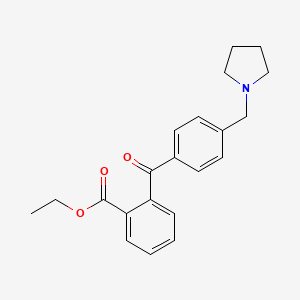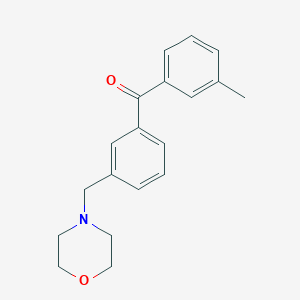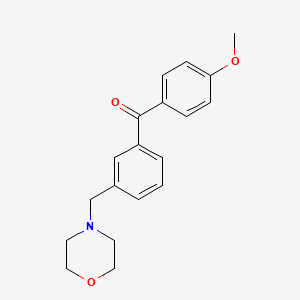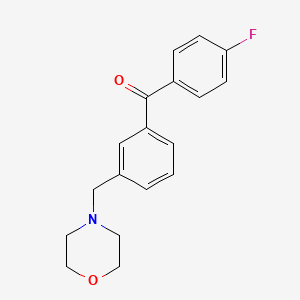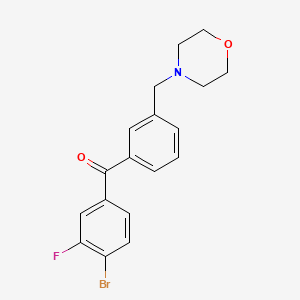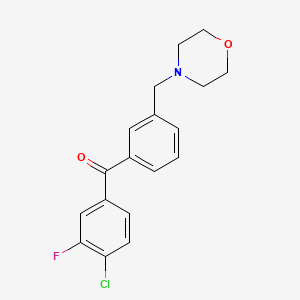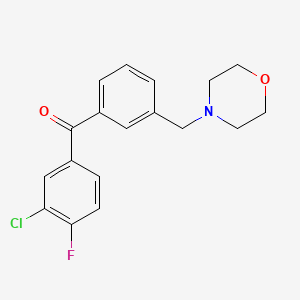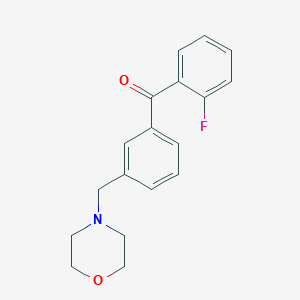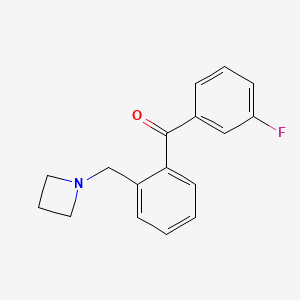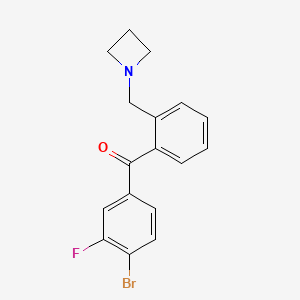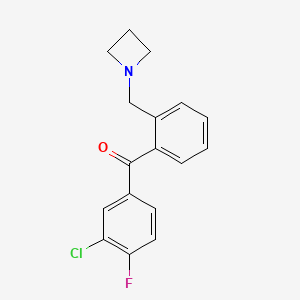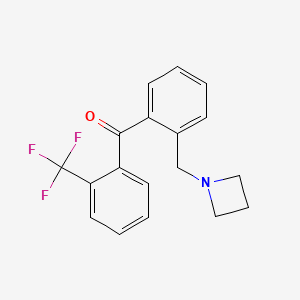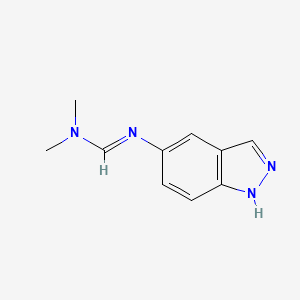
(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” is a chemical compound. It has been mentioned in the context of novel N-hydroxypropenamides bearing indazole moieties as potent HDAC inhibitors and anticancer agents .
Molecular Structure Analysis
Indazole is a heterocyclic aromatic organic compound. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazole-containing compounds have been synthesized and evaluated as potent HDAC inhibitors and anticancer agents . The synthesized compounds showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms .Applications De Recherche Scientifique
Synthesis of 1H- and 2H-indazoles
Field
Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Method
The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This method has been used to produce a wide variety of 1H-indazoles in good to excellent yields .
Development of Emissive Probes
Field
Application
The compound has been used in the design and synthesis of novel organic molecular probes and luminescent materials .
Method
The compound was synthesized by classical Schiff-base reaction between 1H-indazole-6-carboxaldehyde and tetraethylenepentamine .
Results
The structure of the compound was confirmed by various methods including melting point, elemental analysis, ESI-MS spectrometry and by IR and 13C-NMR and 1H-NMR spectroscopy .
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Field
Application
Indazole-based compounds have been used to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Method
A hybrid library of compounds based on indazole-based thiadiazole containing thiazolidinone moieties was synthesized .
Results
All the derivatives demonstrated a varied range of inhibitory activities having IC50 values .
Histone Deacetylase Inhibitors
Application
Indazole-based compounds have been used in the design and synthesis of novel histone deacetylase inhibitors, which are interesting targets for anticancer drug discovery and developments .
Method
The design, synthesis and evaluation of novel N-hydroxypropenamides bearing indazole moieties as potent HDAC inhibitors and anticancer agents were reported. As a result, 18 new compounds were designed and synthesized .
Results
The biological evaluation revealed that these compounds showed comparable activity to the reference compound SAHA in terms of cytotoxicity, as well as HDAC inhibition. In addition, the synthesized compounds showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms in the HeLa cell nuclear extract .
Synthesis of 2H-indazoles
Application
The synthesis of 2H-indazoles has been reported in recent years .
Method
The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Inhibitors of Protein Kinase
Application
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Method
The method involves the synthesis of indazole-based compounds and their testing as inhibitors of phosphoinositide 3-kinase δ .
Results
The results showed that these compounds can be effective in the treatment of respiratory diseases .
Orientations Futures
Propriétés
IUPAC Name |
N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHIJBBLEIEYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247363 |
Source


|
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide | |
CAS RN |
952183-04-9 |
Source


|
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

